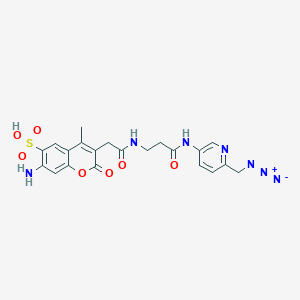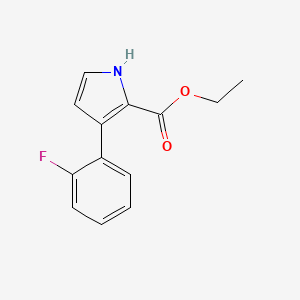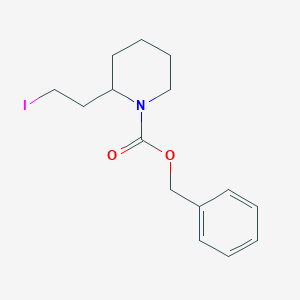
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with fluorine atoms and a sulfonyl group, which imparts distinct chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,3-difluoropyrrolidine with sulfonyl chloride under controlled conditions to form 3,3-difluoropyrrolidine-1-sulfonyl chloride . This intermediate is then reacted with 2-fluorophenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce sulfonic acids .
Aplicaciones Científicas De Investigación
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms and sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoropyrrolidine-1-sulfonyl chloride
- 2-Fluorophenol
- 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-phenol
Uniqueness
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol stands out due to its unique combination of a pyrrolidine ring, fluorine atoms, and a sulfonyl group. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C10H10F3NO3S |
|---|---|
Peso molecular |
281.25 g/mol |
Nombre IUPAC |
4-(3,3-difluoropyrrolidin-1-yl)sulfonyl-2-fluorophenol |
InChI |
InChI=1S/C10H10F3NO3S/c11-8-5-7(1-2-9(8)15)18(16,17)14-4-3-10(12,13)6-14/h1-2,5,15H,3-4,6H2 |
Clave InChI |
LDSYXSUGWZXPSY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(F)F)S(=O)(=O)C2=CC(=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)



![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)


![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)


![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)
